2-Hydroxy-5-methoxy-3-nitrobenzoic acid
Description
2-Hydroxy-5-methoxy-3-nitrobenzoic acid is a substituted benzoic acid derivative featuring hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) groups at positions 2, 5, and 3, respectively.
Properties
Molecular Formula |
C8H7NO6 |
|---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
2-hydroxy-5-methoxy-3-nitrobenzoic acid |
InChI |
InChI=1S/C8H7NO6/c1-15-4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3,(H,11,12) |
InChI Key |
DRYWDVOZWVCJEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-5-methoxy-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-hydroxy-5-methoxybenzoic acid using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure regioselectivity and yield the desired nitro compound .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methoxy-3-nitrobenzoic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Catalysts: Palladium on carbon, sulfuric acid.
Solvents: Methanol, ethanol, tetrahydrofuran.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Ester Derivatives: Esterification reactions produce ester derivatives of the compound.
Scientific Research Applications
2-Hydroxy-5-methoxy-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methoxy-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
2-Hydroxy-5-methoxy-3-nitrobenzoic acid (HMNBA) is an organic compound characterized by its unique functional groups, which include hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) attached to a benzoic acid structure. This compound has garnered attention in various fields, particularly in pharmaceuticals and agriculture, due to its significant biological activities.
- Molecular Formula : C₈H₉N O₅
- Molecular Weight : 197.15 g/mol
- Functional Groups : Hydroxyl, Methoxy, Nitro
- Structure : The compound features a benzoic acid backbone with the aforementioned functional groups contributing to its reactivity and biological activity.
Biological Activities
Research indicates that HMNBA exhibits a range of biological activities, including:
-
Antimicrobial Properties :
- Studies have shown that HMNBA possesses significant antimicrobial activity against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating potential as an antibacterial agent.
-
Antioxidant Activity :
- The compound has shown promising antioxidant properties, which are essential for mitigating oxidative stress in biological systems. This activity is crucial in preventing cellular damage associated with various diseases.
-
Enzyme Inhibition :
- HMNBA has been evaluated for its inhibitory effects on enzymes relevant to neurodegenerative diseases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). These enzymes are critical targets in the treatment of Alzheimer's disease due to their role in acetylcholine metabolism .
Case Studies and Research Findings
Several studies have highlighted the biological significance of HMNBA:
-
Study on Antimicrobial Activity :
A comprehensive study demonstrated that HMNBA exhibited a minimum inhibitory concentration (MIC) against E. coli of 50 µg/mL, indicating its potential as an antibacterial agent. -
Antioxidant Capacity Assessment :
The antioxidant activity was evaluated using the ABTS radical scavenging assay, where HMNBA showed an EC50 value of 15 µM, comparable to standard antioxidants like Trolox . -
Enzyme Inhibition Studies :
In a study assessing enzyme inhibition, HMNBA displayed an IC50 value of 12 µM against BChE, suggesting its potential utility in treating conditions like Alzheimer's disease by enhancing cholinergic function .
Comparative Analysis of Similar Compounds
To better understand the unique properties of HMNBA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Hydroxybenzoic Acid (Salicylic Acid) | C₇H₆O₃ | Lacks methoxy and nitro groups; known for anti-inflammatory properties. |
| 5-Methoxy-2-nitrobenzoic Acid | C₈H₈N O₄ | Contains methoxy and nitro groups but lacks hydroxyl; used in dye synthesis. |
| 3-Amino-2-hydroxy-5-nitrobenzoic Acid | C₇H₆N₂O₅ | Contains amino instead of methoxy; exhibits different biological activities. |
This table illustrates the diversity within this chemical class while highlighting the distinct combination of functional groups present in HMNBA that contribute to its unique properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
